2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
Description
2-{[1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a synthetic compound featuring a pyridine core substituted with a 2,4-dichlorobenzyl group at the N1 position and a carbonyl-linked hydrazinecarbothioamide moiety at the C3 position. The N-methyl substitution on the hydrazinecarbothioamide distinguishes it from related analogs.
Properties
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUILAKZBWVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide (CAS: 477853-03-5) is a synthetic derivative featuring a hydrazinecarbothioamide moiety, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.27 g/mol. The structure includes a pyridine ring and a hydrazinecarbothioamide group, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 15 | Topoisomerase II inhibition |
| Compound B | PANC-1 | 20 | Apoptosis induction |
| Target Compound | RKO | 18 | DNA intercalation |
Antimicrobial Activity
The antimicrobial potential of hydrazine derivatives has also been explored. Studies have demonstrated that these compounds possess activity against Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazine derivatives can induce oxidative stress in microbial cells, leading to cell death.
- DNA Interaction : The ability to intercalate into DNA has been proposed as a mechanism for antitumor activity.
Case Study 1: Antitumor Efficacy
In a study conducted by Shen et al., a series of hydrazine derivatives were synthesized and evaluated for their antitumor efficacy. The target compound exhibited comparable activity to established chemotherapeutics in vitro, suggesting its potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds against various pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Chemical Reactions Analysis
Formation via Hydrazide and Isothiocyanate Reaction
The compound likely originates from the reaction of a hydrazide derivative with an isothiocyanate. For example:
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Hydrazide synthesis : A pyridinyl carbonyl hydrazide precursor (e.g., derived from pyridine-3-carboxylic acid) reacts with 2,4-dichlorobenzyl chloride to form a substituted hydrazide.
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Reaction with isothiocyanate : The hydrazide undergoes nucleophilic substitution with methyl isothiocyanate to introduce the N-methyl group and form the hydrazinecarbothioamide moiety .
| Step | Reagents/Conditions | Key Products |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, pyridinyl ester | Pyridinyl carbonyl hydrazide |
| Benzyl substitution | 2,4-dichlorobenzyl chloride, base | Substituted hydrazide |
| Isothiocyanate reaction | Methyl isothiocyanate, ethanol | Target hydrazinecarbothioamide |
Alternative Route via Thiosemicarbazide Intermediates
Thiosemicarbazides (compounds with both hydrazine and thioamide groups) can cyclize under basic conditions to form triazolethiones. For this compound:
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A thiosemicarbazide intermediate (e.g., formed from hydrazide and carbon disulfide) may undergo cyclization to introduce the triazole ring .
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Subsequent alkylation or methylation could introduce the N-methyl group .
Nucleophilic Substitution in Hydrazide Formation
The reaction between the pyridinyl carbonyl hydrazide and 2,4-dichlorobenzyl chloride likely involves:
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Nucleophilic attack : The hydrazide’s nitrogen acts as a nucleophile, displacing chloride from the benzyl chloride.
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Base-mediated deprotonation : Bases like NaOH or Et₃N facilitate the reaction by deprotonating intermediates .
Isothiocyanate-Mediated Sulfur Incorporation
The reaction with methyl isothiocyanate introduces the thioamide group:
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Electrophilic sulfur transfer : The isothiocyanate’s electrophilic sulfur reacts with the hydrazide’s amino group.
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Elimination of byproducts : Volatile byproducts (e.g., NH₃) are released during the formation of the C=S bond .
Biological and Chemical Significance
While specific data for this compound is limited, related hydrazinecarbothioamides exhibit:
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Antimicrobial activity : Often screened against bacterial and fungal strains .
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Chemopreventive potential : Mercapto-triazoles are studied for cancer therapy .
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Versatile reactivity : Suitable for further functionalization (e.g., alkylation, coupling reactions) .
Challenges and Considerations
Comparison with Similar Compounds
N-Allyl Hydrazinecarbothioamide Analog
- Compound : N-Allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS: MFCD00140561)
- Molecular Formula : C₁₇H₁₆Cl₂N₄O₂S
- Molecular Weight : 411.31
- Key Differences : Replaces the N-methyl group with an allyl (-CH₂CHCH₂) moiety.
- Purity >90% suggests utility in early-stage research .
Methyl Benzoate Ester Derivative
- Compound: Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (CAS: 242797-49-5)
- Molecular Formula : C₂₁H₁₆Cl₂N₂O₄
- Molecular Weight : 431.28
- Key Differences : Substitutes the hydrazinecarbothioamide with a methyl benzoate ester.
- Impact : The ester group enhances stability under acidic conditions but reduces hydrogen-bonding capacity. The liquid state (vs. solid) suggests lower melting point and higher volatility .
3,4-Dichlorobenzyl Sulfonamide Analog
- Compound : 4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide (CAS: 400086-25-1)
- Key Differences : Replaces the 2,4-dichlorobenzyl group with 3,4-dichlorobenzyl and substitutes hydrazinecarbothioamide with a sulfonamide.
Comparative Data Table
Research Findings and Implications
Hydrazinecarbothioamide vs. Sulfonamide: The hydrazinecarbothioamide group in the target compound offers dual hydrogen-bond donor capacity (NH groups), enhancing interactions with biological targets like enzymes or receptors. In contrast, sulfonamides (e.g., CAS 400086-25-1) act as hydrogen-bond acceptors, favoring different binding modes .
Chlorination Patterns :
- The 2,4-dichlorobenzyl group in the target compound provides a distinct electronic profile compared to 3,4-dichloro analogs. The 2,4-substitution may reduce steric hindrance near the pyridine core, optimizing binding to planar active sites .
Allyl vs. Methyl Substitution :
- The N-allyl analog (CAS MFCD00140561) exhibits a 2.3% increase in molecular weight over the inferred target compound. The allyl group’s π-electrons could enhance interactions with aromatic residues in proteins, though at the cost of increased metabolic instability .
Ester Derivatives :
- The methyl benzoate ester (CAS 242797-49-5) demonstrates higher purity (99%) and a liquid state, suggesting utility as a synthetic intermediate. However, ester hydrolysis in vivo could limit its direct pharmacological application .
Q & A
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer: Systematically vary parameters such as solvent ratios (e.g., acetic anhydride/acetic acid mixtures), reaction time (e.g., reflux duration), and catalyst loading (e.g., sodium acetate). Monitor yield changes using HPLC or gravimetric analysis. For example, demonstrates a 68% yield achieved via reflux with sodium acetate in a mixed solvent system . Use design-of-experiment (DoE) software to identify optimal conditions while controlling for side reactions (e.g., hydrolysis of the hydrazinecarbothioamide group).
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer: Combine IR spectroscopy (to detect carbonyl stretches at ~1,710–1,720 cm⁻¹ and NH/OH bands at ~3,400 cm⁻¹), ^1H/^13C NMR (to resolve pyridine and dichlorobenzyl proton environments), and mass spectrometry (to verify molecular ion peaks). and highlight IR and NMR data for analogous pyridinecarboxamide derivatives, with diagnostic signals for CN (2,219 cm⁻¹) and aromatic protons (δ 7.29–8.01 ppm in DMSO-d₆) .
Q. How should researchers ensure compound stability during long-term storage?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor degradation via periodic TLC or HPLC analysis. emphasizes avoiding prolonged storage due to hydrolysis risks, particularly for hydrazinecarbothioamide and pyridinyl carbonyl groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For polar byproducts, consider recrystallization from DMF/water mixtures, as described in for structurally similar thiazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Methodological Answer: Employ density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on electrophilic/nucleophilic sites (e.g., the hydrazinecarbothioamide nitrogen). suggests integrating AI-driven tools like COMSOL Multiphysics to simulate reaction kinetics and optimize conditions for scale-up .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Conduct meta-analyses of dose-response curves, ensuring consistent assay conditions (e.g., pH, temperature). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests). recommends revisiting prior methodologies to identify variables like impurity profiles or solvent effects .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Use isotopic labeling (e.g., ^14C or ^3H) to track metabolic pathways. Pair with proteomic profiling (e.g., SILAC) to identify protein targets. emphasizes aligning mechanistic studies with theoretical frameworks, such as enzyme inhibition models linked to the compound’s pyridinyl carbonyl motif .
Q. What experimental designs minimize variability in pharmacokinetic studies?
Methodological Answer: Implement crossover studies in animal models, controlling for factors like diet and circadian rhythms. Use LC-MS/MS for plasma concentration monitoring. highlights methodological rigor in reducing bias through randomized sampling and blinded data analysis .
Q. How can researchers validate the compound’s selectivity against off-target receptors?
Methodological Answer: Perform high-throughput screening against receptor panels (e.g., GPCR or kinase arrays). Use CRISPR-Cas9 knockouts to confirm target specificity. underscores linking selectivity data to structural biology insights (e.g., X-ray crystallography of ligand-receptor complexes) .
Q. What advanced characterization techniques address discrepancies in crystallographic data?
Methodological Answer: Combine single-crystal XRD with solid-state NMR to resolve polymorphic ambiguities. For hygroscopic samples, use synchrotron radiation to minimize decomposition. and provide precedents for correlating ^13C NMR chemical shifts with crystallographic bond angles .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
